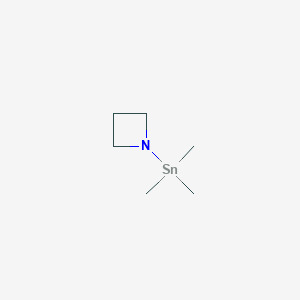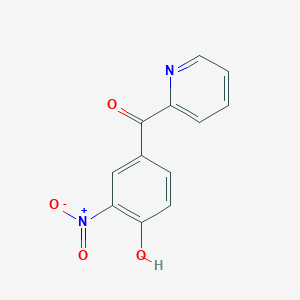
(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone is an organic compound that features both a nitrophenyl and a pyridinyl group
准备方法
The synthesis of (4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with 2-pyridylmethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified through recrystallization .
化学反应分析
(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
科学研究应用
(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of (4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity .
相似化合物的比较
(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone can be compared with similar compounds such as:
(3-Nitrophenyl)(4-pyrimidin-2-yl)piperazino)methanone: This compound also contains a nitrophenyl group but has a piperazino and pyrimidinyl group instead of a pyridinyl group.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound features an aminopyrimidinyl group and a pyridinyl group, differing in the position and type of substituents.
属性
CAS 编号 |
58283-12-8 |
|---|---|
分子式 |
C12H8N2O4 |
分子量 |
244.20 g/mol |
IUPAC 名称 |
(4-hydroxy-3-nitrophenyl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C12H8N2O4/c15-11-5-4-8(7-10(11)14(17)18)12(16)9-3-1-2-6-13-9/h1-7,15H |
InChI 键 |
DTTNPBNMFOIFKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


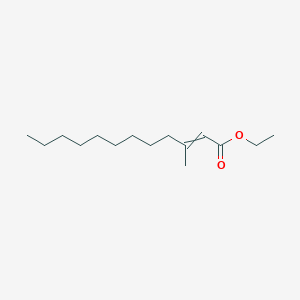
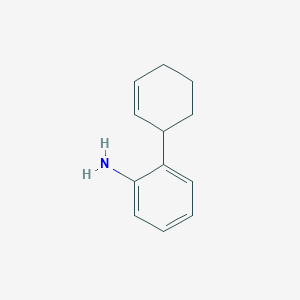
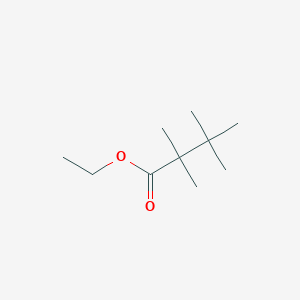
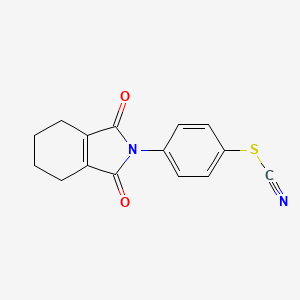
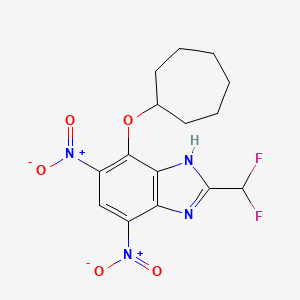
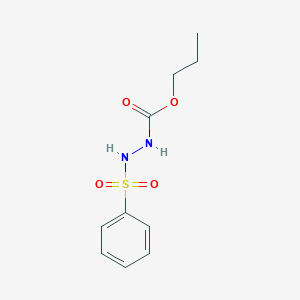
![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)

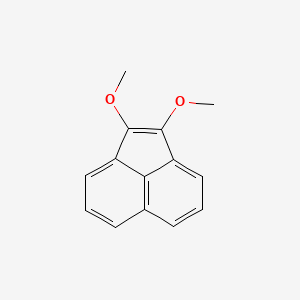
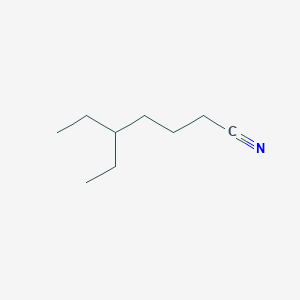
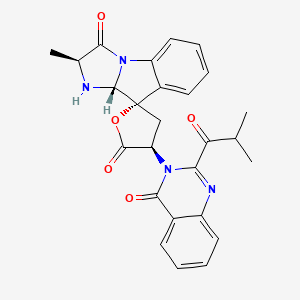
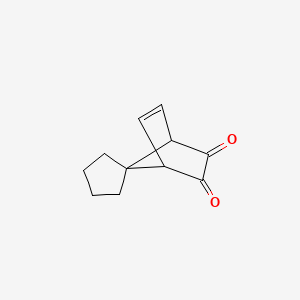
![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)
